N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE
CAS No.:
Cat. No.: VC10900877
Molecular Formula: C15H13BrIN3O
Molecular Weight: 458.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13BrIN3O |
|---|---|
| Molecular Weight | 458.09 g/mol |
| IUPAC Name | N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-iodoanilino)acetamide |
| Standard InChI | InChI=1S/C15H13BrIN3O/c16-12-3-1-2-11(8-12)9-19-20-15(21)10-18-14-6-4-13(17)5-7-14/h1-9,18H,10H2,(H,20,21)/b19-9+ |
| Standard InChI Key | XWDSZCHHLZIMCG-DJKKODMXSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC2=CC=C(C=C2)I |
| SMILES | C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=CC=C(C=C2)I |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=CC=C(C=C2)I |
Introduction
N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound belonging to the class of hydrazides. It features a bromophenyl group and an iodophenyl amino moiety, which contribute to its potential reactivity and biological interactions. This compound is of interest in scientific research due to its unique structure and potential applications in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE typically involves multi-step reactions. These may include condensation reactions between appropriate precursors, such as 3-bromobenzaldehyde and 2-[(4-iodophenyl)amino]acetohydrazide, under suitable conditions to form the desired methylidene linkage.
Biological Activity and Potential Applications
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Potential use against bacterial or fungal pathogens |
| Anticancer Activity | Possible application in cancer treatment, particularly in targeting specific cancer cell lines |
| Therapeutic Potential | Requires further research to determine efficacy and safety in various therapeutic contexts |
Comparison with Similar Compounds
Several compounds share structural similarities with N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE. These include:
| Compound Name | Unique Features | Potential Biological Activities |
|---|---|---|
| N'-[(E)-(4-Bromophenyl)Methylidene]-2-(4-Methoxyphenoxy)Acetohydrazide | Methoxy group instead of iodophenyl | Different biological activities due to methoxy substitution |
| 2-(3-Nitro-1,2,4-Triazol-1-Yl)Acetamide | Nitro group and triazole ring | Different mechanism of action related to nitro compounds |
| 5-[(3-Bromophenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl-N-Morpholin-4-YlAcetamide | Thiazolidinone ring | Distinct pharmacological properties due to thiazolidinone structure |
These comparisons highlight the uniqueness of N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE while indicating potential avenues for further research based on structural modifications.
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